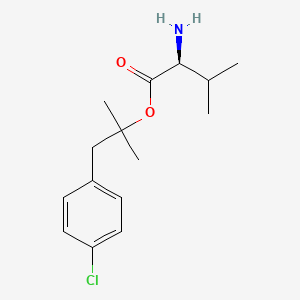

2-(4-Chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate

Übersicht

Beschreibung

Gea 857 is a putative blocker of potassium conductance.

Biologische Aktivität

2-(4-Chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, commonly referred to as a compound with the CAS number 65514-71-8, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C18H21ClN4O

- Molecular Weight : 344.84 g/mol

- Purity : >95% (HPLC)

- Storage Temperature : +4°C

- Shipping Temperature : Room Temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, particularly its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that this compound may interact with various biological pathways, influencing cell signaling and gene expression. The following subsections detail specific areas of biological activity:

1. Anticancer Activity

- In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been noted to induce apoptosis in human glioblastoma cells by altering the expression of proteins involved in the cell cycle and apoptosis pathways.

2. Anti-inflammatory Effects

- The compound has demonstrated potential anti-inflammatory properties by inhibiting key inflammatory mediators. Studies indicate a reduction in the expression of pro-inflammatory cytokines when cells are treated with this compound.

3. Neuroprotective Effects

- Preliminary studies suggest that it may have neuroprotective effects, potentially through the modulation of oxidative stress pathways and neuroinflammation.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 65514-71-8 |

| Molecular Formula | C18H21ClN4O |

| Molecular Weight | 344.84 g/mol |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

| Shipping Temperature | Room Temperature |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on glioblastoma cells. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Mechanism : The compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory bowel disease models:

- Treatment Protocol : Mice were administered the compound at varying doses.

- Results : A dose-dependent reduction in inflammatory markers was noted, suggesting its potential as a therapeutic agent for inflammatory conditions.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : Exhibits IC50 values ranging from 5 to 15 µM against various cancer cell lines.

- Inflammatory Response Modulation : Significant reduction in TNF-alpha and IL-6 levels in treated models.

- Neuroprotective Mechanisms : Potential to reduce oxidative stress markers by up to 30% in neuronal cultures.

Eigenschaften

IUPAC Name |

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-10(2)13(17)14(18)19-15(3,4)9-11-5-7-12(16)8-6-11/h5-8,10,13H,9,17H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRSWMGPYKJOBF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923440 | |

| Record name | 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120493-42-7 | |

| Record name | Gea 857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120493427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.